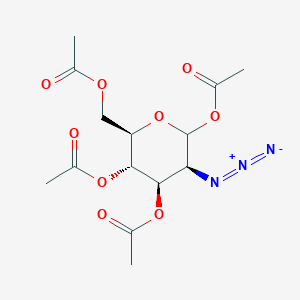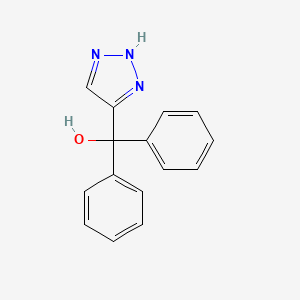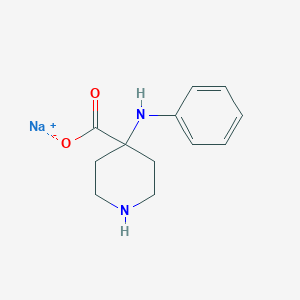
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose typically involves the acetylation of D-mannopyranose followed by the introduction of the azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-D-glucopyranose as a starting material. The benzyl group is removed, and the resulting compound is treated with azide reagents to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the development of glycosylated biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycosylated compounds and the study of glycosylation processes.
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is similar to other azido sugars, such as 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. its unique structure, with the azido group at position 2 and acetyl groups at positions 1, 3, 4, and 6, gives it distinct chemical properties and reactivity. Similar compounds include:
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
These compounds share similar preparation methods and chemical reactivity but differ in their specific structural features and applications.
Properties
Molecular Formula |
C14H19N3O9 |
|---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI Key |
QKGHBQJLEHAMKJ-DYPLGBCKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)





